An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a molecule of interest in synthetic and medicinal chemistry. Also known as p-methyl maleanilic acid, this compound serves as a valuable building block, particularly in the synthesis of N-substituted maleimides and other heterocyclic structures with potential biological activities, including as antiviral agents.[1] Due to the limited availability of a consolidated datasheet for this specific molecule, this guide emphasizes the robust experimental methodologies required for its thorough characterization. We present detailed, field-proven protocols for the determination of its melting point, solubility profile, and acid dissociation constant (pKa), alongside an analysis of its key spectroscopic features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for applications in synthesis, formulation, and biological screening.
Chemical Identity and Structure
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is a derivative of maleic acid, an α,β-unsaturated dicarboxylic acid. The structural uniqueness of this molecule lies in the presence of a carboxylic acid group, an amide linkage, a phenyl ring, and a cis-configured carbon-carbon double bond, which collectively dictate its chemical reactivity and physical properties.
Table 1: Chemical Identity of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid
| Parameter | Value | Source |
| IUPAC Name | (2Z)-4-((4-Methylphenyl)amino)-4-oxobut-2-enoic acid | [1] |
| Synonyms | p-Methyl maleanilic acid | [1] |
| CAS Number | 24870-11-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | [1] |
The synthesis of this compound is typically achieved through a straightforward nucleophilic acyl substitution reaction between maleic anhydride and p-toluidine (4-methylaniline).[1] The reaction involves the opening of the anhydride ring by the amine, leading to the formation of the corresponding amic acid.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is fundamental to confirming the identity and purity of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-methylphenyl group, the vinyl protons of the maleic acid backbone, the amide proton, the carboxylic acid proton, and the methyl protons. The coupling constants between the vinyl protons will be characteristic of a cis-alkene.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid, the sp² hybridized carbons of the alkene and the aromatic ring, and the sp³ hybridized carbon of the methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch of the amide, expected around 3300 cm⁻¹.
-
C=O stretch of the carboxylic acid and amide, which may appear as two distinct or overlapping bands in the range of 1650-1750 cm⁻¹.
-
C=C stretch of the alkene and aromatic ring, typically found in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern of related maleic anhydride derivatives often shows initial loss of small molecules like water or carbon dioxide, followed by cleavage of the amide bond.
Core Physicochemical Properties and Their Determination
The following sections detail the experimental protocols for determining the key physicochemical properties of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid.
Melting Point
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities. For comparison, the saturated analog, 4-(4-methylphenyl)-4-oxobutanoic acid, has a reported melting point of 127-130 °C.[2][3]
This method is the standard technique recognized by most pharmacopeias.[4]
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind coarse crystals using a mortar and pestle.[4]
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Perform an initial rapid heating to determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.[5][6]
-
Accurate Determination: For a new sample, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.[5][6]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.[5]
-
Replicate Measurements: Perform at least two more careful determinations to ensure consistency.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. Maleanilic acids are known to have limited solubility in non-polar solvents. A systematic qualitative and quantitative solubility assessment is therefore essential.
This initial screening provides a general understanding of the compound's solubility in various solvents.
Table 2: Qualitative Solubility Classification Scheme
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The non-polar aromatic ring and amide backbone counteract the polarity of the carboxylic acid group. |
| 5% aq. HCl | Insoluble | The molecule lacks a basic functional group that can be protonated. |
| 5% aq. NaHCO₃ | Soluble | The carboxylic acid is expected to be sufficiently acidic to be deprotonated by the weak base, forming a soluble salt.[7] |
| 5% aq. NaOH | Soluble | The strong base will readily deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[8] |
| Organic Solvents (e.g., Methanol, Ethanol, Acetone, DMSO) | Soluble to sparingly soluble | Solubility will depend on the polarity of the solvent. DMSO and DMF are likely to be good solvents due to their high polarity and ability to form hydrogen bonds. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | "Like dissolves like" principle; the polar functional groups will prevent dissolution in non-polar media. |
The shake-flask method is a standard technique for determining equilibrium solubility.[9]
-
Preparation: Add an excess amount of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[9]
-
Sample Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Caption: Shake-Flask Method for Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter that influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and biological activity.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[10]
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent system. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) may be necessary. Ensure the solution is free of carbonate.[10]
-
Apparatus Setup: Calibrate a pH electrode and immerse it in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.[11]
The chemical shift of protons near an ionizable group is sensitive to the protonation state of that group. By monitoring the change in chemical shift as a function of pH, the pKa can be determined.[2][12][13]
-
Sample Preparation: Prepare a series of solutions of the compound in buffers of varying, precisely known pH values.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Identify a proton whose chemical shift changes significantly with pH (likely the vinyl protons or aromatic protons ortho to the amide). Plot the chemical shift of this proton against the pH of the solution.
-
pKa Determination: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[11]
Caption: Methods for pKa Determination.
Conclusion
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is a compound with significant potential in synthetic chemistry. A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has outlined the critical experimental methodologies for determining its melting point, solubility, and pKa. By adhering to these robust and self-validating protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts. The principles and techniques described herein are broadly applicable to the characterization of other novel chemical entities.
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Melting Point Determination. (n.d.). thinkSRS.com.
- Melting point determination. (n.d.).
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube.
- Melting point determination. (n.d.). SSERC.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Maleic Acid Analysis Service. (n.d.). Creative Proteomics.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.
- 4-Anilino-4-oxobut-2-enoic acid. (n.d.). PubChem - NIH.
- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
- (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid. (n.d.). Sigma-Aldrich.
- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia.
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.
- pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository.
- 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem.
- (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene. (n.d.). Benchchem.
- Maleanilic acid, p-methyl-. (2023, August 16). Smolecule.
- 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9. (n.d.). Sigma-Aldrich.
- Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar.
- 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
Sources
- 1. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093) [np-mrd.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid | C12H13NO3 | CID 1556809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. mdpi.com [mdpi.com]

